molecular formula C16H16ClN3OS B2463501 3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide CAS No. 1169997-40-3

3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2463501
CAS RN: 1169997-40-3
M. Wt: 333.83
InChI Key: ZJAUHCHEQVRYCI-UHFFFAOYSA-N
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Description

3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide is involved in the synthesis of various heterocyclic compounds due to its reactivity. For instance, studies have shown that benzo[b]thiophene molecules are integral in synthetic medicinal chemistry, exhibiting a broad spectrum of pharmacological properties. The compound's utility in creating new benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, and pyrazoles, underscores its significance in drug development and materials science. These derivatives are characterized by elemental analyses and spectroscopic studies, highlighting their potential in antibacterial, antifungal, and anti-inflammatory applications (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial and Analgesic Activities

Another facet of its application includes the synthesis of benzo[b]thiophene-substituted carbamates, ureas, semicarbazides, and pyrazoles, which have been evaluated for their antimicrobial and analgesic activities. These compounds, obtained through reactions involving 3-chloro-benzo[b]thiophene-2-carbonyl chloride, demonstrate the compound's versatility in generating pharmacologically active agents. The exploration of these compounds' activities provides valuable insights into their therapeutic potential, offering avenues for the development of new treatments (Kumara et al., 2009).

Molecular Structure and Interaction Studies

The molecular structure and interactions of related pyrazole derivatives have also been extensively studied, providing insights into their binding mechanisms and potential applications in drug design. Experimental and theoretical analyses, including X-ray crystallography and DFT studies, have shed light on the conformational preferences and electronic structures of these compounds. Such investigations are crucial for understanding the molecular basis of their reactivity and interactions, facilitating the rational design of molecules with desired properties (Kumara et al., 2018).

properties

IUPAC Name

3-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-9(2)20-13(8-10(3)19-20)18-16(21)15-14(17)11-6-4-5-7-12(11)22-15/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAUHCHEQVRYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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